

Application Notes and Protocols for Ro5-3335 in Mouse Models of Leukemia

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **Ro5-3335**, a benzodiazepine derivative, in mouse models of Core Binding Factor (CBF) leukemia. **Ro5-3335** has been identified as an inhibitor of the interaction between Runt-related transcription factor 1 (RUNX1) and Core-binding factor beta subunit (CBF β), a critical interaction for the progression of CBF leukemias.[1][2][3]

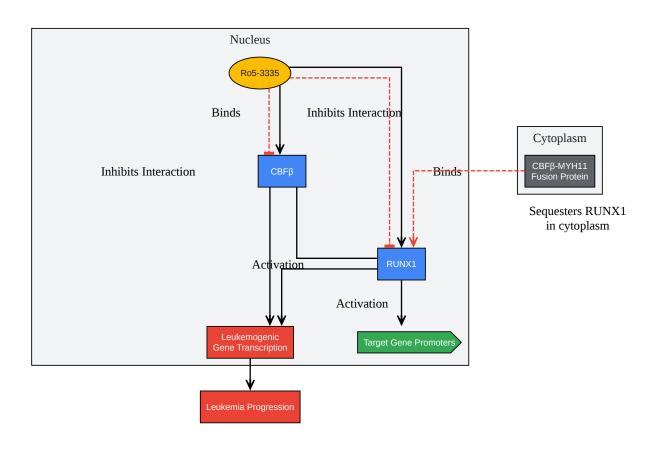
Mechanism of Action

Ro5-3335 functions by binding to both RUNX1 and CBFβ, which leads to the repression of RUNX1/CBFβ-dependent transactivation.[1][2][3] This inhibitory action does not completely disrupt the RUNX1-CBFβ complex but is thought to alter its conformation, thereby hindering its function in promoting leukemogenesis.[1][4] This targeted action makes **Ro5-3335** a promising candidate for therapeutic intervention in leukemias characterized by chromosomal abnormalities affecting the RUNX1 or CBFB genes.[2][3][4]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of **Ro5-3335**.





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Caption: Mechanism of **Ro5-3335** in inhibiting RUNX1-CBFβ mediated transcription.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of Ro5-3335.

Table 1: In Vitro Anti-proliferative Activity of Ro5-3335 in Human Leukemia Cell Lines



Cell Line	Presence of CBF Fusion Protein	IC50 (μM)
ME-1	Yes	1.1
Kasumi-1	Yes	21.7
REH	No	17.3

Data sourced from MedChemExpress and confirmed in published studies.[1]

Table 2: In Vivo Dosage and Administration of Ro5-3335

in a Mouse Model of Leukemia

Parameter	Details	
Animal Model	Cbfb-MYH11 knockin mice (C57BL/6 background)	
Dosage	300 mg/kg/day	
Administration	Oral (p.o.), mixed in feeding dough	
Duration	30 days	
Observed Effects	Reduced leukemia burden, decreased c-kit+cells in peripheral blood, and reduced leukemic infiltration in liver, spleen, and bone marrow.[1]	
Pharmacokinetics	Peak serum level of 1.2 μM achieved with 300 mg/kg/d for 5 days.[2][5]	

Experimental Protocols In Vivo Efficacy Study in a CBFB-MYH11 Leukemia Mouse Model

This protocol is based on the methodology described in studies by Cunningham et al. (2012). [2]



- 1. Animal Model and Leukemia Induction:
- Mouse Strain: C57BL/6 mice are used as recipients.
- Leukemia Model: A transplantation model using leukemia cells from Cbfb-MYH11 knockin mice is employed due to the consistent and shorter latency of leukemia development compared to the primary knockin model.[2]
- Cell Transplantation:
 - Sublethally irradiate recipient C57BL/6 mice.
 - Transplant Cbfb-MYH11 leukemia cells into the irradiated recipient mice.
- 2. Ro5-3335 Formulation and Administration:
- · Drug Preparation:
 - For oral administration, prepare a stock solution of Ro5-3335 in a suitable solvent such as DMSO.[6]
 - The working solution for in vivo experiments should be prepared fresh daily.
 - For administration in feeding dough, mix the appropriate amount of Ro5-3335 into the dough to achieve a final concentration that delivers 300 mg/kg/day based on the average daily food consumption of the mice.
- Administration:
 - Begin treatment 10 days after leukemia cell transplantation.
 - Provide the Ro5-3335-containing feeding dough to the treatment group daily for 30 consecutive days.[1][2]
 - A control group should receive feeding dough with the vehicle alone.
- 3. Monitoring and Endpoint Analysis:

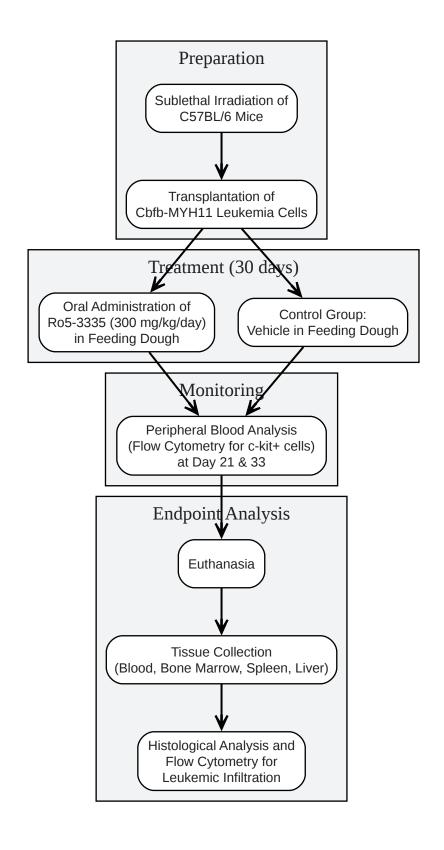


- · Leukemia Progression Monitoring:
 - Monitor the percentage of c-kit+ cells in the peripheral blood at regular intervals (e.g., day
 21 and day 33 post-transplantation) using flow cytometry.[2]
 - Perform Wright-Giemsa staining of peripheral blood smears to visualize blast cells.
- Endpoint Analysis:
 - At the end of the 30-day treatment period, euthanize the mice.
 - Collect peripheral blood, bone marrow, spleen, and liver for analysis.
 - Assess leukemic infiltration in the liver, spleen, and bone marrow through histological analysis (e.g., H&E staining).[2]
 - Quantify the percentage of leukemic cells in these tissues using flow cytometry.

Experimental Workflow

The following diagram outlines the key steps in the in vivo experimental protocol.





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Caption: Workflow for in vivo testing of Ro5-3335 in a mouse leukemia model.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1-CBFβ interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Benzodiazepine Sedates Leukemia ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Ro 5-3335 | Other Transcription Factors | Tocris Bioscience [tocris.com]
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